

AMCA-X SE: A Technical Guide to Labeling Primary Amines on Proteins

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Compound of Interest

Compound Name: AMCA-X SE

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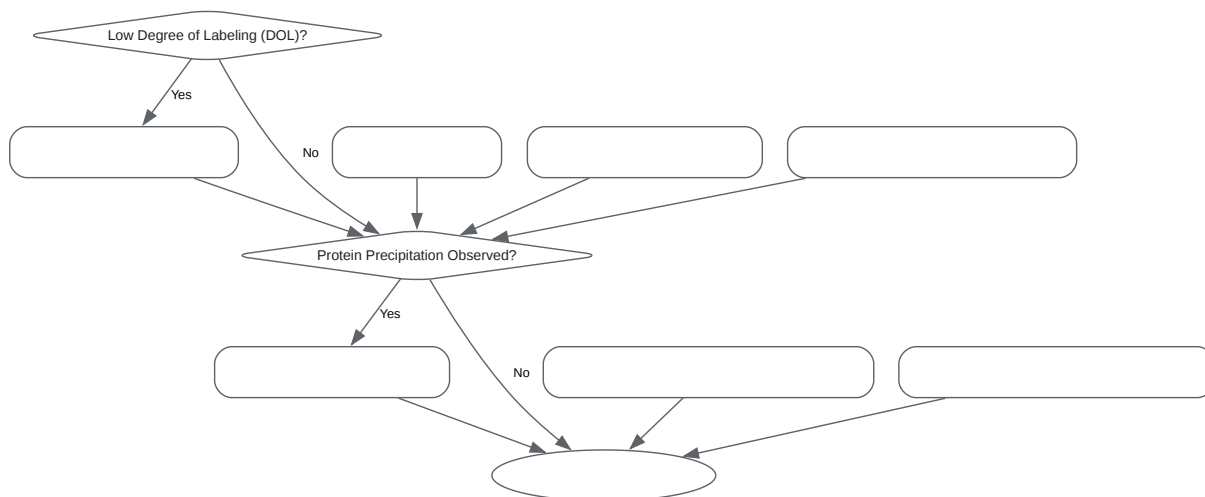
This in-depth technical guide provides a comprehensive overview of **AMCA-X SE** (6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester), a popular blue fluorescent dye used for the covalent labeling of primary amines in proteins and other biomolecules. This document details the core principles of the labeling chemistry, experimental protocols, and data analysis, serving as a valuable resource for researchers in various fields, including immunofluorescent staining, fluorescence in situ hybridization (FISH), and flow cytometry.[1]

Core Principles

AMCA-X SE is a derivative of aminomethylcoumarin acetic acid (AMCA) that has been activated with a succinimidyl ester (SE) functional group. This SE group exhibits high reactivity and selectivity towards aliphatic amines, such as the ϵ -amino group of lysine residues and the N-terminal α -amino group of proteins.[1][2] The reaction, which occurs under mild alkaline conditions, results in the formation of a stable amide bond, effectively and permanently attaching the fluorescent dye to the protein.[2][3]

A key feature of **AMCA-X SE** is the presence of a seven-atom aminohexanoyl spacer, designated as the "X" spacer, which separates the fluorophore from the reactive succinimidyl ester group.[1][4] This spacer is designed to minimize potential quenching of the fluorescent signal that can occur when the dye is in close proximity to the protein surface.[1][4] Additionally, the spacer can make the conjugated dye more accessible to secondary detection reagents.[1]

The chemical reaction between **AMCA-X SE** and a primary amine on a protein is illustrated below:



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